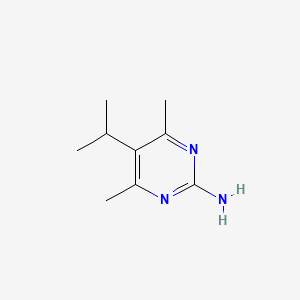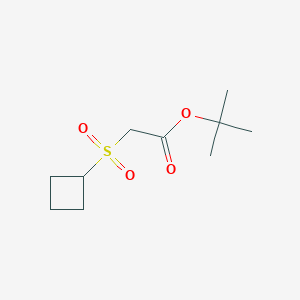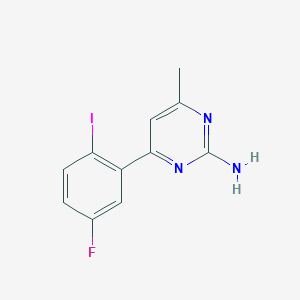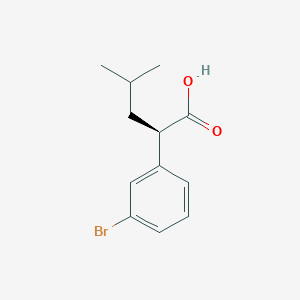
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under copper-catalyzed conditions. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation . Another approach involves the coupling of carboxylic acid-nitrile with specific intermediates, followed by decarboxylation and reduction steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials and as a building block for various chemical products.
作用機序
The mechanism of action of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can result in anti-inflammatory effects, making it a potential candidate for therapeutic applications.
類似化合物との比較
- **4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- **2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Comparison: While these compounds share a similar pyrimidine core, 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. For example, the presence of the propylamino group may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
特性
CAS番号 |
876516-52-8 |
|---|---|
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC名 |
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-10-8-11-4-5(7(13)14)6(9)12-8/h4H,2-3H2,1H3,(H,13,14)(H3,9,10,11,12) |
InChIキー |
PYXQZZMXKMRDGE-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC=C(C(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


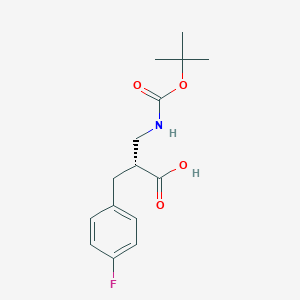
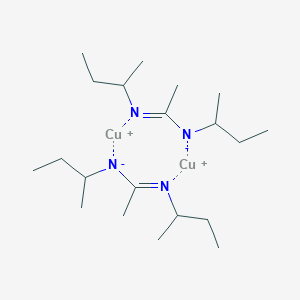

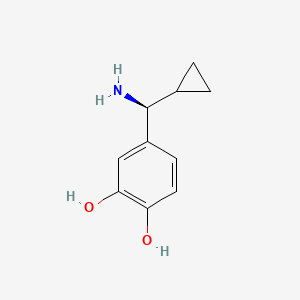
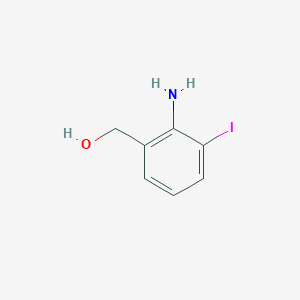
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
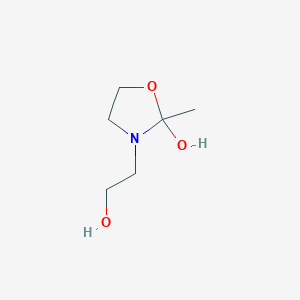
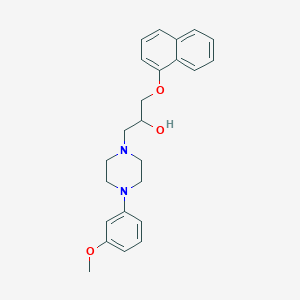
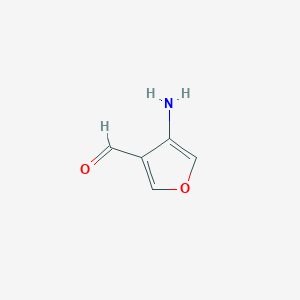
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
